molecular formula C18H20BrNO5S B11349594 N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide

Cat. No.: B11349594
M. Wt: 442.3 g/mol
InChI Key: NOZUOQSBIILBSU-UHFFFAOYSA-N
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Description

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromofuran ring, a dioxidotetrahydrothiophenyl group, and a methylphenoxyacetamide moiety

Properties

Molecular Formula

C18H20BrNO5S

Molecular Weight

442.3 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C18H20BrNO5S/c1-13-4-2-3-5-16(13)24-11-18(21)20(10-15-6-7-17(19)25-15)14-8-9-26(22,23)12-14/h2-7,14H,8-12H2,1H3

InChI Key

NOZUOQSBIILBSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a series of reactions, including nucleophilic substitution and amide formation, to introduce the dioxidotetrahydrothiophenyl and methylphenoxyacetamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The bromofuran ring can be oxidized under specific conditions to form corresponding furan derivatives.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its reactivity and properties.

    Substitution: The bromine atom in the bromofuran ring can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromofuran ring may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized furan compounds.

Scientific Research Applications

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The bromofuran ring and dioxidotetrahydrothiophenyl group may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromofuran-2-yl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)aniline
  • N-[(5-bromofuran-2-yl)methyl]-2-(trifluoromethyl)aniline

Uniqueness

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the dioxidotetrahydrothiophenyl group, in particular, differentiates it from other similar compounds and may contribute to its specific biological activities and industrial uses.

Biological Activity

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article consolidates existing research findings on its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Bromofuran moiety : Contributes to its reactivity and biological activity.
  • Dioxidotetrahydrothiophene structure : Provides unique chemical properties.
  • Phenoxy acetamide backbone : Imparts stability and potential for interaction with biological targets.

The molecular formula is C₁₄H₁₅BrN₂O₃S, with a molecular weight of approximately 452.3 g/mol. The intricate arrangement of functional groups facilitates diverse interactions within biological systems.

Biological Activity Overview

Preliminary studies have indicated that this compound may exhibit various biological activities, including:

Antimicrobial Activity

Research has shown that compounds related to this structure can inhibit the growth of various bacterial strains, including those from the Enterobacteriaceae and Staphylococcaceae families. For example, derivatives of the bromofuran moiety have been tested against multi-resistant strains, indicating potential as alternatives to conventional antibiotics .

Antitumor Activity

Similar compounds have demonstrated significant antitumor properties. For instance, studies involving benzamide derivatives indicate that they can effectively inhibit cell proliferation in cancer cell lines, suggesting that the compound may possess similar capabilities . The IC50 values for related compounds have shown promising results in inhibiting cancer cell growth.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in cellular proliferation and inflammation.
  • Interaction with cellular receptors : Potential binding to specific receptors may modulate signaling pathways related to cell survival and apoptosis.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Antibacterial Activity :
    • A study synthesized S-derivatives of 5-bromofuran and tested their antibacterial efficacy against various strains. Results indicated competitive inhibition comparable to kanamycin, showcasing the potential for developing new antibiotics .
  • Antitumor Efficacy :
    • Research on imidazole-substituted derivatives demonstrated significant cytotoxicity against lung cancer cell lines (HCC827 and NCI-H358), with varying effectiveness based on structural modifications .

Comparative Analysis

To understand the unique properties of this compound compared to related compounds, the following table summarizes key structural features and biological activities:

Compound NameStructural FeaturesNotable Biological Activity
N-(5-bromofuran-2-yl)acetamideBromofuran moietyAntimicrobial activity against gram-positive bacteria
5-Bromo-N-(5-methylthiazol)furanThiazole substitutionAntitumor activity in various cancer cell lines
Benzamide derivativesBenzamide backboneInhibition of cell proliferation in multiple cancer types

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